molecular formula C13H16N2O3 B14905182 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol

Cat. No.: B14905182
M. Wt: 248.28 g/mol
InChI Key: ZEIGFGKVYHQVGO-UHFFFAOYSA-N
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Description

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol (CAS Number: 1241160-62-2) is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This chemical features a phenolic core linked via a methylene bridge to a 5-methylisoxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . While specific biological data for this exact molecule is not publicly available, its structural components are of significant research interest. The 5-methylisoxazole moiety is a common pharmacophore in the design of novel bioactive molecules . Compounds containing this scaffold have been extensively studied for their antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungal strains . Furthermore, related structural analogs, such as Schiff base derivatives, are investigated for their potential as chelating agents and for synthesizing more complex heterocyclic systems like oxazepines, which possess a range of pharmacological activities . Researchers may explore this compound as a key intermediate or building block in organic synthesis and drug discovery programs, particularly for developing potential antimicrobial agents or protease inhibitors . Its mechanism of action in any biological context would be a subject of ongoing research, but could potentially involve interactions with enzymatic targets or microbial cell membranes, as seen with other alkaloid-like compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals in a laboratory setting.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-methoxy-5-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H16N2O3/c1-9-5-11(15-18-9)8-14-7-10-3-4-13(17-2)12(16)6-10/h3-6,14,16H,7-8H2,1-2H3

InChI Key

ZEIGFGKVYHQVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNCC2=CC(=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol typically involves the reaction of 5-methylisoxazole with a suitable phenolic precursor. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include oxidized phenolic derivatives, reduced isoxazole compounds, and various substituted phenols and isoxazoles .

Scientific Research Applications

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic and isoxazole groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure includes:

  • Methoxy group : Enhances lipophilicity and influences electronic properties of the aromatic ring.
  • 5-Methylisoxazole : A heterocyclic group associated with bioactivity and metabolic stability.

Key Analogs :

2-Methoxy-5-[(4-methoxyphenylimino)methyl]phenol (Compound 36): Replaces the isoxazole with a 4-methoxyphenylimino group. This analog exhibits a melting point of 112–114°C and was synthesized via Schiff base formation followed by reduction .

2-Methoxy-5-((phenylamino)methyl)phenol (Compound 2): Lacks the isoxazole ring but retains the phenolic and aminomethyl motifs. Its crystal structure reveals intermolecular hydrogen bonds involving the hydroxyl and amino groups .

5-Methoxy-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol (Synonym): Structurally identical to the target compound, highlighting its nomenclature variations .

Table 1: Structural and Physical Comparison

Compound Name Substituent (R) Melting Point (°C) Synthesis Yield Key Reference
Target Compound 5-Methylisoxazole Not Reported Not Reported
2-Methoxy-5-[(4-methoxyphenylimino)methyl]phenol 4-Methoxyphenylimino 112–114 95%
2-Methoxy-5-((phenylamino)methyl)phenol Phenylamino Not Reported Moderate

Hydrogen Bonding and Crystallography

The target compound’s hydroxyl and amino groups enable hydrogen bonding, critical for crystal packing and solubility. highlights that similar compounds form intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing their crystal lattices . In contrast, silicon-containing analogs (e.g., 2-Methoxy-5-(methyl(3,4,5-trimethoxyphenyl)silyl)phenol) exhibit altered packing due to bulky substituents .

Biological Activity

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol, with the CAS number 1241160-62-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by various research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 230.25 g/mol
  • Structural Characteristics : The compound features a methoxy group, a phenolic structure, and an isoxazole moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 2-methoxyphenols. For instance, a study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against bacterial strains:

CompoundMIC (mg/mL)Bacterial Strains
This compoundTBDE. coli, S. aureus
Reference Compound A0.0195E. coli
Reference Compound B0.0048Bacillus mycoides

The compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-methoxyphenols have been extensively studied. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation:

  • Study Findings : A QSAR analysis revealed a strong correlation between the structural features of methoxyphenols and their COX-2 inhibitory activity.
  • Cytotoxicity : The cytotoxicity was assessed using the MTT assay, where the compound showed lower cytotoxicity compared to other tested phenolic compounds .

The biological activities of 2-methoxyphenols are believed to be mediated through several mechanisms:

  • Antioxidant Activity : The ability to scavenge free radicals is a crucial mechanism that contributes to both anti-inflammatory and antimicrobial effects.
  • Enzyme Inhibition : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
  • Cellular Uptake : The presence of the isoxazole group may enhance cellular uptake and bioavailability .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various methoxyphenols demonstrated that derivatives of 2-methoxyphenol significantly inhibited the growth of E. coli with an MIC value comparable to established antibiotics.

Case Study 2: Anti-inflammatory Properties

In a controlled study involving RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in LPS-induced COX-2 expression levels, indicating its potential as an anti-inflammatory agent .

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